molecular formula C23H33N3O B6034186 [1-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol

[1-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol

Cat. No.: B6034186
M. Wt: 367.5 g/mol
InChI Key: ORSMSWDUZZRTDP-UHFFFAOYSA-N
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Description

[1-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a pyrazole ring, and a cyclohexylphenyl group, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the cyclohexylphenyl group: This step involves a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a cyclohexylphenyl halide in the presence of a Lewis acid catalyst.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole intermediate.

    Introduction of the methanol group: The final step involves the reduction of a carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [1-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrazole ring to a pyrazoline ring using hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a pyrazoline derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding interactions with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [1-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the piperidine and pyrazole rings allows for specific interactions with biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-[[3-(4-Phenylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol
  • [1-[[3-(4-Cyclohexylphenyl)-1-ethylpyrazol-4-yl]methyl]piperidin-3-yl]methanol

Uniqueness

Compared to similar compounds, [1-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol stands out due to the presence of the cyclohexylphenyl group, which imparts unique steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O/c1-25-15-22(16-26-13-5-6-18(14-26)17-27)23(24-25)21-11-9-20(10-12-21)19-7-3-2-4-8-19/h9-12,15,18-19,27H,2-8,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSMSWDUZZRTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C3CCCCC3)CN4CCCC(C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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